![molecular formula C22H21N5O5 B2646143 Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate CAS No. 1251600-20-0](/img/structure/B2646143.png)
Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant .
Scientific Research Applications
Synthesis and Transformations
Quinoline derivatives are recognized for their efficient fluorophore properties, utilized in biochemistry and medicine for examining various biological systems. The reactions of 2-chloro-4-methylquinolines with aminobenzoic acids result in new quinoline derivatives, indicating their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Novel Syntheses of Fluorine-bearing Compounds
The efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids from 2-amino-5-fluorophenyl glyoxylic acid demonstrates their application as amylolytic agents against Aspergillus fungi, highlighting their utility in addressing fungal infections (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Anticancer Activity
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity. This research signifies the quinoline derivatives' role in developing novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Antibacterial Properties
The synthesis of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids and their evaluation for antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, reveal their potential in treating respiratory tract infections (Miyamoto et al., 1995).
Antituberculosis Agents
New quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and assessed for their in vitro antituberculosis activity. Their potent and selective activity, coupled with low cytotoxicity, marks them as promising leads for new compounds against tuberculosis (Jaso et al., 2005).
Mechanism of Action
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-31-16-9-7-15(8-10-16)24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)32-18-6-4-5-17(13-18)30-2/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJOBAMKZXYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.